molecular formula C9H16BrN B1282249 9-Bromononanenitrile CAS No. 54863-45-5

9-Bromononanenitrile

Cat. No. B1282249
CAS RN: 54863-45-5
M. Wt: 218.13 g/mol
InChI Key: RIEZEFLNVYCDLU-UHFFFAOYSA-N
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Description

9-Bromononanenitrile is a chemical compound with the molecular formula C9H16BrN and a molecular weight of 218.13 g/mol . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 9-Bromononanenitrile consists of a nine-carbon chain (nonane) with a bromine atom attached to the ninth carbon and a nitrile group (-CN) attached to the same carbon .

Scientific Research Applications

Synthesis Improvement

9-Bromononanenitrile plays a significant role in the improved synthesis of chemical compounds. It is utilized as an intermediate in the synthesis of Fulvestrant, a drug used for breast cancer treatment. An efficient synthesis process involving 9-bromononanenitrile was developed, which offers a more industry-suitable route for large-scale production (Shi, 2009).

properties

IUPAC Name

9-bromononanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrN/c10-8-6-4-2-1-3-5-7-9-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEZEFLNVYCDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518677
Record name 9-Bromononanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromononanenitrile

CAS RN

54863-45-5
Record name 9-Bromononanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
FJ Pérez-Areales, N Betari, A Viayna… - Future Medicinal …, 2017 - Future Science
… DMSO (17 ml) was stirred, heating every 10 min approximately with a heat gun for 1 h and at room temperature one additional hour and then treated with 9-bromononanenitrile (947 mg, …
Number of citations: 44 www.future-science.com
I Sola, A Artigas, MC Taylor, FJ Pérez-Areales… - Bioorganic & medicinal …, 2016 - Elsevier
… From 9 (500 mg, 2.52 mmol) and 9-bromononanenitrile (659 mg, 3.02 mmol), a yellowish oily residue (984 mg) was obtained and purified by column chromatography (40–60 μm silica …
Number of citations: 12 www.sciencedirect.com
M Best, AN Gifford, SW Kim, B Babst… - Journal of Labelled …, 2012 - Wiley Online Library
… 9-bromononanenitrile (2c) Synthesis of 9-bromononanenitrile (2c) was performed using 1,8-… gel, 1:5 ethyl acetate:hexane) to give 9-bromononanenitrile (6.9 g, 34%) as a pale yellow oil. …
A Artigas, I Sola, MC Taylor, MV Clos… - Letters in Organic …, 2018 - ingentaconnect.com
We have recently developed three antitrypanosomal leads that feature a unit of huprine or (6-chloro-)tacrine linked to a 8-cyanooctyl side chain, which, unfortunately, exhibit very potent (…
Number of citations: 2 www.ingentaconnect.com
D Malafaia, HMT Albuquerque, AMS Silva - European Journal of Medicinal …, 2021 - Elsevier
… Nitriles 20a-d were subsequently obtained through alkylation of huprines 19a-d with 9-bromononanenitrile and their subsequent reduction with LiAlH 4 resulted in the respective …
Number of citations: 41 www.sciencedirect.com
G Leadbetter, JR Plimmer - Journal of Chemical Ecology, 1979 - Springer
Wittig condensations of aldehydes or ketones with phosphonium salts are frequently used methods for the syntheses of straight-chain or branched alkenes. Suitable choice of reaction …
Number of citations: 18 link.springer.com
C Pont Masanet - 2020 - diposit.ub.edu
[eng] Alzheimer’s disease (AD) is the most common form of dementia and one of the most important health-care problems in the world, due to its high prevalence and unaffordable …
Number of citations: 4 diposit.ub.edu
E Mezeiova, O Soukup… - Russian Chemical Reviews, 2020 - iopscience.iop.org
The overlapping of tacrine and (–)-huperzine A templates yielded a family of highly potent cholinesterase inhibitors, so-called huprines. A relatively easy access to these compounds led …
Number of citations: 7 iopscience.iop.org
Y Zhang, A Gilliam, R Maitra, MI Damaj… - Journal of medicinal …, 2010 - ACS Publications
Dimerization or oligomerization of many G-protein-coupled receptors (GPCRs), including the cannabinoid 1 (CB1) receptor, is now widely accepted and may have significant …
Number of citations: 67 pubs.acs.org
RW Harper, DK Herron, NG Bollinger… - Journal of medicinal …, 1992 - ACS Publications
A hypothetical model for receptor binding of leukotriene D4 (LTD4) was deduced from conformational analysis of LTD4 and from the structure-activity relationships (SAR) of known LTD4 …
Number of citations: 22 pubs.acs.org

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